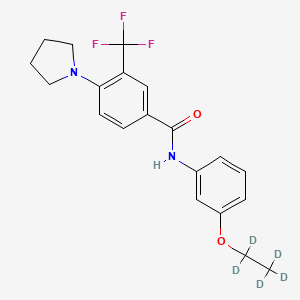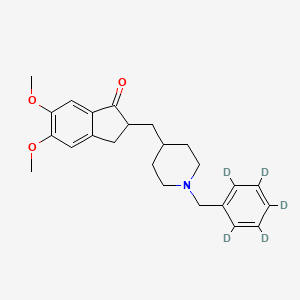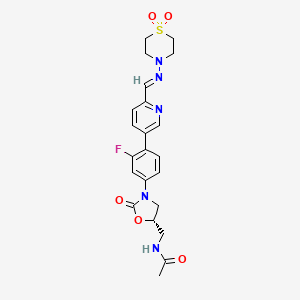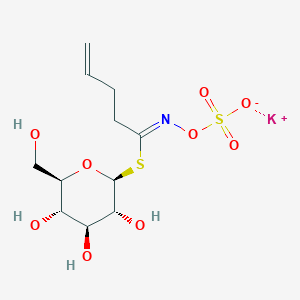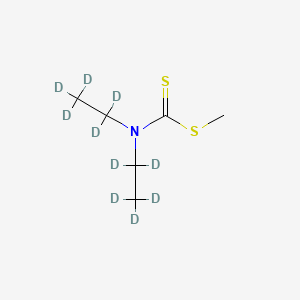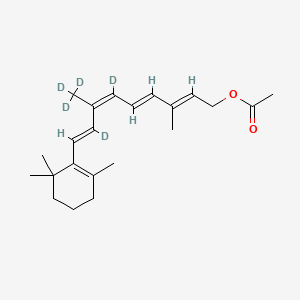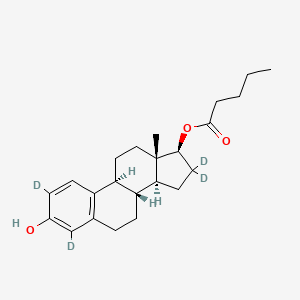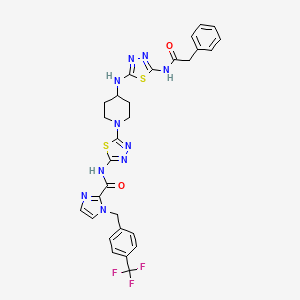
GLS1 Inhibitor-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GLS1 Inhibitor-4 is a potent inhibitor of the enzyme glutaminase 1 (GLS1), which plays a crucial role in glutamine metabolism. This compound has shown significant potential in cancer therapy by targeting the metabolic reprogramming of cancer cells, which often rely heavily on glutamine for growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GLS1 Inhibitor-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specialized chemical literature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions: GLS1 Inhibitor-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
GLS1 Inhibitor-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study glutamine metabolism and its role in cellular processes.
Biology: Helps in understanding the metabolic reprogramming in cancer cells and other diseases.
Industry: Utilized in the development of new drugs targeting metabolic pathways.
Mechanism of Action
GLS1 Inhibitor-4 exerts its effects by inhibiting the enzyme glutaminase 1, which is responsible for converting glutamine to glutamate. This inhibition disrupts the glutamine metabolism pathway, leading to reduced energy production and biosynthesis in cancer cells. The compound also affects various molecular targets and pathways, including the tricarboxylic acid cycle and redox homeostasis .
Comparison with Similar Compounds
GLS1 Inhibitor-4 is unique compared to other similar compounds due to its high potency and selectivity for glutaminase 1. Similar compounds include:
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl: Another potent GLS1 inhibitor with promising antitumor effects.
CB-839: A well-known GLS1 inhibitor used in various clinical trials.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
Properties
Molecular Formula |
C29H27F3N10O2S2 |
|---|---|
Molecular Weight |
668.7 g/mol |
IUPAC Name |
N-[5-[4-[[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]amino]piperidin-1-yl]-1,3,4-thiadiazol-2-yl]-1-[[4-(trifluoromethyl)phenyl]methyl]imidazole-2-carboxamide |
InChI |
InChI=1S/C29H27F3N10O2S2/c30-29(31,32)20-8-6-19(7-9-20)17-42-15-12-33-23(42)24(44)36-27-39-40-28(46-27)41-13-10-21(11-14-41)34-25-37-38-26(45-25)35-22(43)16-18-4-2-1-3-5-18/h1-9,12,15,21H,10-11,13-14,16-17H2,(H,34,37)(H,35,38,43)(H,36,39,44) |
InChI Key |
BGZTVMRSKUPCTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2=NN=C(S2)NC(=O)CC3=CC=CC=C3)C4=NN=C(S4)NC(=O)C5=NC=CN5CC6=CC=C(C=C6)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




